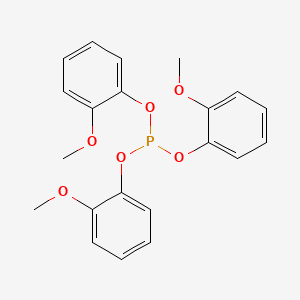

Tris(2-methoxyphenyl) phosphite

Description

Theoretical Framework of Phosphorus Ligands in Homogeneous Catalysis

Phosphorus(III) ligands, including phosphines and phosphites, are fundamental components in the field of homogeneous catalysis. researchgate.net Their effectiveness stems from their unique bonding capabilities with transition metals. The primary interaction involves the donation of the phosphorus atom's lone pair of electrons to an empty metal orbital, forming a sigma (σ) bond. researchgate.net This σ-donation increases the electron density on the metal center, influencing its reactivity and stability. researchgate.net

In addition to σ-donation, these ligands can also act as π-acceptors. This involves the back-donation of electron density from a filled metal d-orbital to the empty antibonding (σ) orbitals of the phosphorus-substituent bonds. researchgate.net This π-backbonding is particularly significant for phosphite (B83602) ligands due to the presence of electronegative oxygen atoms, which lower the energy of the σ orbitals, making them better π-acceptors. manchester.ac.uk The balance between σ-donation and π-acceptance is crucial as it dictates the electronic properties of the metal complex, thereby controlling its catalytic activity and selectivity. researchgate.netmanchester.ac.uk

Electronic and Steric Modulations by Triaryl Phosphite Architectures

The chemical behavior of triaryl phosphite ligands can be precisely adjusted by altering the substituents on the aryl rings, a concept that allows for the fine-tuning of both electronic and steric effects. manchester.ac.uk Electronic effects refer to the modification of the ligand's electron-donating or -accepting properties. manchester.ac.uk Attaching electron-donating groups to the aryl rings enhances the ligand's σ-donor strength, while electron-withdrawing groups increase its π-acceptor character. manchester.ac.ukacs.org

Steric effects are related to the physical size and bulk of the ligand, which influences the coordination environment around the metal center. manchester.ac.ukacs.org A common metric for quantifying this is the Tolman cone angle, which measures the solid angle occupied by the ligand. nih.gov Bulky ligands can promote reductive elimination and influence the regioselectivity of catalytic reactions by favoring the formation of less sterically hindered products. researchgate.net The architecture of triaryl phosphites allows for systematic changes to these properties, enabling the rational design of catalysts for specific applications. researchgate.net

Historical Development and Contemporary Significance of Tris(2-methoxyphenyl) Phosphite

This compound, a specific type of triaryl phosphite ligand, has emerged as a valuable tool in modern organic synthesis. Its structure, featuring methoxy (B1213986) groups in the ortho position of the phenyl rings, imparts a unique combination of steric bulk and electronic properties. This ligand is readily prepared and is noted for its stability against air oxidation.

A significant application of this compound is in palladium-catalyzed cross-coupling reactions. For instance, it has proven to be a highly active ligand in the Suzuki coupling reaction, facilitating the synthesis of biaryl compounds from aryl bromides and arylboronic acids in very good yields. researchgate.net The catalyst system composed of palladium acetate (B1210297) and this compound is effective for a broad range of substrates, including sterically hindered ones. Its utility extends to other important transformations such as the Heck reaction, which couples unsaturated halides with alkenes. wikipedia.orglibretexts.org

In the realm of industrial chemistry, phosphite ligands are crucial in processes like hydroformylation, the conversion of alkenes to aldehydes. researchgate.netbath.ac.uk While specific studies on this compound in this exact context are less common than for other bulky phosphites, its steric and electronic profile suggests potential applicability. researchgate.netresearchgate.net The continued exploration of this ligand in various catalytic systems underscores its contemporary significance in the development of efficient and selective chemical transformations.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁O₃P nih.gov |

| Molar Mass | 352.37 g/mol ereztech.com |

| IUPAC Name | tris(2-methoxyphenyl)phosphane nih.gov |

| CAS Number | 4731-65-1 nih.govnist.gov |

| Appearance | White Powder/Solid ereztech.comthermofisher.com |

| Melting Point | 190-204 °C ereztech.comthermofisher.com |

This table presents key physicochemical properties of the compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data Availability |

|---|---|

| ¹H NMR | Available chemicalbook.com |

| ¹³C NMR | Available nih.gov |

| ³¹P NMR | Available nih.gov |

| Mass Spectrometry | Available nist.gov |

| Infrared (IR) Spectrum | Available nist.govnist.gov |

| Raman Spectrum | Available nih.gov |

This table indicates the availability of various spectroscopic data for the characterization of the compound.

Research Findings in Catalysis

Table 3: Performance of this compound in Suzuki Coupling Reactions

| Aryl Bromide | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 2-Bromoanisole | 2,4,6-Trimethylphenylboronic acid | 2'-Methoxy-2,4,6-trimethylbiphenyl | 36 |

| 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 |

| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 99 |

This table showcases the effectiveness of a Pd(OAc)₂/Tris(2-methoxyphenyl) phosphite catalytic system in the Suzuki coupling of various substrates, as reported in the literature.

Structure

3D Structure

Properties

CAS No. |

36370-75-9 |

|---|---|

Molecular Formula |

C21H21O6P |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

tris(2-methoxyphenyl) phosphite |

InChI |

InChI=1S/C21H21O6P/c1-22-16-10-4-7-13-19(16)25-28(26-20-14-8-5-11-17(20)23-2)27-21-15-9-6-12-18(21)24-3/h4-15H,1-3H3 |

InChI Key |

ZEAQEZGTGCQGBN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OP(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tris 2 Methoxyphenyl Phosphite and Analogues

Chemical Synthesis Pathways and Optimization

The synthesis of tris(2-methoxyphenyl) phosphite (B83602) can be approached through several chemical routes, primarily involving the reaction of a phosphorus precursor with 2-methoxyphenol or the modification of an existing phosphite structure. Optimization of these pathways is crucial for achieving high yields and purity, essential for their application in sensitive catalytic systems.

Preparation from 2-Methoxyphenol and Phosphorus Precursors

The reaction is generally carried out by adding phosphorus trichloride (B1173362) to an excess of 2-methoxyphenol. The reaction can be performed without a solvent, using the excess phenol (B47542) as the reaction medium. To drive the reaction to completion, the liberated HCl is typically removed by heating the reaction mixture under a vacuum or by sparging with an inert gas like nitrogen. chemicalbook.com The use of a tertiary amine base, such as triethylamine (B128534) or pyridine, can also be employed to scavenge the HCl, which can facilitate the reaction and lead to higher yields, particularly in solvent-based processes. rsc.org

A general batch process procedure involves the slow addition of phosphorus trichloride to 2-methoxyphenol at a controlled temperature, often starting at a lower temperature (e.g., 40-45 °C) and then gradually heating to higher temperatures (e.g., 150-180 °C) to ensure complete reaction and removal of HCl. thieme-connect.com The final product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts.

Continuous flow synthesis has emerged as a modern and efficient alternative to traditional batch processes for the preparation of triaryl phosphites. This methodology offers advantages such as rapid reaction times, improved heat and mass transfer, and enhanced safety. In a typical flow setup, solutions of the phenol and phosphorus trichloride, often with a base, are pumped through a heated microreactor, allowing for precise control over reaction parameters and leading to high yields in a significantly shorter time frame.

Table 1: Comparative Data for Triaryl Phosphite Synthesis

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reactants | 2-Methoxyphenol, PCl₃ | 2-Methoxyphenol, PCl₃, Triethylamine |

| Solvent | Toluene or neat | Chloroform |

| Temperature | 40-180 °C | 70 °C |

| Reaction Time | Several hours | ~20 seconds |

| Yield | Good to excellent | Excellent |

| Work-up | Vacuum distillation | Washing and recrystallization |

| Reference | thieme-connect.com | rsc.org |

Stepwise Nucleophilic Substitution Strategies from Triphenyl Phosphite

An alternative and more nuanced approach to synthesizing mixed or sterically demanding phosphites involves the stepwise nucleophilic substitution of phenoxy groups from a readily available precursor like triphenyl phosphite. This method allows for the controlled introduction of different aryl groups, offering a pathway to unsymmetrical phosphite ligands.

This strategy is particularly valuable for the synthesis of sterically shielded phosphorus ligands. thieme-connect.com The reaction typically involves the transesterification of triphenyl phosphite with a less volatile phenol, in this case, 2-methoxyphenol. The equilibrium is driven forward by the removal of the more volatile phenol (phenol itself) under reduced pressure. The reaction can be catalyzed by a base.

The mechanism of nucleophilic substitution at a phosphorus(III) center can proceed either in a concerted (SN2-like) fashion or through a stepwise addition-elimination pathway involving a pentacoordinate phosphorus intermediate. nih.gov For the reaction of triphenyl phosphite with 2-methoxyphenol, the formation of a trigonal bipyramidal intermediate is likely. The success of the stepwise substitution depends on the relative reactivity and steric hindrance of the incoming and outgoing phenoxy groups. By carefully controlling the stoichiometry and reaction conditions, it is possible to isolate monosubstituted (diphenyl (2-methoxyphenyl) phosphite) and disubstituted (phenyl bis(2-methoxyphenyl) phosphite) intermediates, although the synthesis of the fully substituted tris(2-methoxyphenyl) phosphite is also achievable.

Synthesis of Chemically Modified this compound Derivatives

The versatility of this compound as a ligand stems from the potential to chemically modify its structure to fine-tune its electronic and steric properties. This allows for the development of ligand libraries for specific catalytic applications.

Strategies for Tunable Ligand Systems

The creation of tunable ligand systems based on the this compound scaffold can be achieved through several strategic modifications. These modifications are designed to alter the ligand's cone angle (a measure of its steric bulk) and its electronic character (electron-donating or -withdrawing nature), which in turn influences the activity, selectivity, and stability of the resulting metal catalyst.

One primary strategy involves the introduction of functional groups at various positions on the phenyl rings. For instance, the synthesis of tris(2-carbamoylmethoxyphenyl)phosphine oxide has been demonstrated starting from tris(2-hydroxyphenyl)phosphine oxide, showcasing a method for introducing functional groups via the ortho-substituent. researchgate.net Although this example is for a phosphine (B1218219) oxide, similar strategies can be envisioned for phosphites. By introducing electron-donating groups (e.g., additional alkoxy or alkyl groups) or electron-withdrawing groups (e.g., halogens, nitro groups) on the aromatic backbone, the electron density at the phosphorus center can be systematically varied.

Another approach focuses on modifying the steric environment around the phosphorus atom. This can be achieved by introducing bulky substituents in the ortho- or meta-positions of the phenyl rings. For example, the synthesis of tris(2,6-diisopropyl-4-methoxyphenyl)phosphine demonstrates how increasing steric bulk can influence the properties of the resulting phosphine. researchgate.net Such modifications can create a specific coordination pocket around the metal center, influencing the selectivity of the catalytic reaction.

The development of binaphthyl-based phosphine and phosphite ligands is a testament to the successful application of steric and electronic tuning for asymmetric catalysis. rsc.org Similar principles can be applied to the this compound framework to create chiral or conformationally restricted ligands for enantioselective transformations.

Coordination Chemistry and Metal Complexation of Tris 2 Methoxyphenyl Phosphite

Ligand Properties and Coordination Environment

Steric and Electronic Parameters of Tris(2-methoxyphenyl) Phosphite (B83602)

The steric and electronic properties of phosphine (B1218219) and phosphite ligands are crucial in determining the geometry and reactivity of their metal complexes. These properties are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).

The Tolman electronic parameter (TEP) quantifies the electron-donating or -withdrawing ability of a ligand. wikipedia.org It is determined by measuring the A1 C-O vibrational frequency (ν(CO)) in the infrared spectrum of a [LNi(CO)3] complex. wikipedia.orgsmu.edu Ligands that are strong electron donors increase the electron density on the metal, which leads to increased π-backbonding to the CO ligands and a lower ν(CO) frequency. wikipedia.org Conversely, electron-withdrawing ligands result in a higher ν(CO) frequency. wikipedia.org The TEP for various phosphine ligands has been tabulated, with strongly donating ligands like P(t-Bu)3 having a ν(CO) of 2056.1 cm⁻¹ and weakly donating ligands having higher values. wikipedia.org

Table 1: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands

| Ligand (L) | ν(CO) cm⁻¹ |

|---|---|

| P(t-Bu)3 | 2056.1 |

| PMe3 | 2064.1 |

| PPh3 | 2068.9 |

| P(OEt)3 | 2076.3 |

| PCl3 | 2097.0 |

| PF3 | 2110.8 |

This table is based on data from various sources. wikipedia.org

Hemilabile Characteristics in Metal Binding

The presence of the methoxy (B1213986) groups in the ortho positions of the phenyl rings introduces the potential for hemilabile behavior in tris(2-methoxyphenyl) phosphite. Hemilability refers to the ability of a ligand to coordinate to a metal center through one donor atom (in this case, the phosphorus) while having a secondary, weaker donor group (the ether oxygen) that can reversibly bind and unbind to the metal.

In complexes of this compound, weak intramolecular interactions between the platinum center and the oxygen atoms of the methoxy groups have been observed. rsc.org This suggests a hemilabile character where the ether oxygen can participate in the coordination sphere of the metal. This property can be significant in catalysis, as the dissociation of the weak donor can open up a coordination site for substrate binding. rsc.org The catalytic activity of nickel complexes with this ligand in the monohydrocyanation of buta-1,3-diene was found to be inhibited, likely due to a combination of steric hindrance and the weak coordination of the ether oxygen. rsc.org

Elucidation of Metal-Tris(2-methoxyphenyl) Phosphite Complexes

Platinum(II) Coordination Complexes

This compound readily forms complexes with platinum(II). rsc.org These complexes have been instrumental in studying the stereochemical preferences of triaryl phosphite ligands and the influence of the metal's oxidation state on bonding. rsc.orgbris.ac.uk

Complexes of the type cis-[PtX₂{P(OC₆H₄OMe-2)₃}₂] (where X = Cl, Br, or I) have been synthesized by reacting the corresponding [PtX₂(cod)] (cod = cycloocta-1,5-diene) with this compound. rsc.org The synthesis consistently yields the cis-isomer, highlighting a strong stereochemical preference. This preference for the cis geometry is a notable feature of complexes containing this compound and related triaryl phosphite ligands. rsc.org The crystal structure of cis-[PtCl₂{P(OC₆H₄OMe-2)₃}₂] has been determined, confirming the cis arrangement of the phosphite ligands. rsc.org

The synthesis of various organoplatinum(II) complexes, such as cis-[PtR₂{P(OC₆H₄OMe-2)₃}₂] and cis-[PtR(X){P(OC₆H₄OMe-2)₃}₂] (where R = Me, Et and X = Cl, I, CN), from both platinum(II) and platinum(0) precursors further underscores the prevalence of the cis configuration. rsc.org Even upon reaction of cis-[PtMe₂{P(OC₆H₄OMe-2)₃}₂] with HBF₄ in the presence of water or acetonitrile (B52724), the resulting cationic complexes, cis-[PtMe(L){P(OC₆H₄OMe-2)₃}₂]⁺ (L = H₂O or MeCN), retain the cis geometry. rsc.org

The oxidation state of the platinum center significantly influences the nature of the Pt-P bond in complexes with this compound. rsc.org This effect is evident from the analysis of crystallographic data of platinum(0) and platinum(II) complexes. rsc.orgrsc.org

In platinum(0) complexes, such as [Pt(η²-C₂H₄){P(OC₆H₄OMe-2)₃}₂], there is stronger Pt-P π-backbonding. rsc.org This increased backbonding involves the donation of electron density from the filled d-orbitals of the platinum(0) center to the empty σ* orbitals of the P-O bonds in the phosphite ligand. wikipedia.org This strengthens the Pt-P bond and weakens the P-O bonds, leading to observable changes in bond lengths and angles within the ligand. rsc.org

Conversely, in platinum(II) complexes like cis-[PtCl₂{P(OC₆H₄OMe-2)₃}₂], the higher oxidation state of the platinum makes it a poorer π-donor. pitt.edu Consequently, the extent of Pt-P π-backbonding is reduced. rsc.org This results in a weaker Pt-P bond compared to the platinum(0) analogue. The variations in P-O bond lengths and O-P-O bond angles are less pronounced in the platinum(II) complexes, consistent with the diminished importance of π-bonding. rsc.org

Table 2: Comparison of Selected Bond Parameters in Platinum(0) and Platinum(II) Complexes of this compound

| Complex | Platinum Oxidation State | Pt-P Bond Length (Å) | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Pt(η²-C₂H₄){P(OC₆H₄OMe-2)₃}₂] | 0 | - | Pronounced variation in P-O lengths and O-P-O angles | rsc.org |

| cis-[PtCl₂{P(OC₆H₄OMe-2)₃}₂] | II | 2.234(2), 2.238(2) | Less variation in P-O lengths and O-P-O angles | rsc.org |

Data from the crystal structure of cis-[PtCl2{P(OC6H4OMe-2)3}2]. rsc.org

Formation of Organoplatinum Complexes

A variety of organoplatinum(II) complexes featuring the this compound ligand have been synthesized from both platinum(II) and platinum(0) precursors. rsc.org The reaction of cis-[PtCl2{P(OC6H4OMe-2)3}2] with organolithium or Grignard reagents can be used to generate these complexes. rsc.orgwikipedia.org These syntheses have yielded stable complexes that invariably adopt a cis geometry. rsc.org

Examples of these organoplatinum complexes include those with the general formulas cis-[PtR2{P(OC6H4OMe-2)3}2] and cis-[PtR(X){P(OC6H4OMe-2)3}2], where R represents an alkyl group such as methyl (Me) or ethyl (Et), and X can be a halide (Cl, I) or cyanide (CN). rsc.org Furthermore, the addition of a strong acid like HBF4 to cis-[PtMe2{P(OC6H4OMe-2)3}2] in the presence of water or acetonitrile leads to the formation of cationic species, specifically cis-[PtMe(L){P(OC6H4OMe-2)3}2][BF4], where L is H2O or MeCN. rsc.org An unstable hydride complex, trans-[PtH(Cl){P(OC6H4OMe-2)3}2], has also been detected. rsc.org

Table 1: Synthesized Organoplatinum Complexes with this compound

| Complex Formula | Precursor Type | Notes |

|---|---|---|

| cis-[PtR2{P(OC6H4OMe-2)3}2] (R = Me, Et) | Platinum(II) and Platinum(0) | Stable complexes with cis geometry. rsc.org |

| cis-[PtR(X){P(OC6H4OMe-2)3}2] (R = Me, Et; X = Cl, I, CN) | Platinum(II) and Platinum(0) | Stable complexes with cis geometry. rsc.org |

| cis-[PtMe(L){P(OC6H4OMe-2)3}2][BF4] (L = H2O, MeCN) | Platinum(II) | Cationic species formed by acid addition. rsc.org |

Nickel-Based Coordination Complexes

This compound also forms coordination complexes with nickel, primarily in the nickel(0) oxidation state. rsc.org The reduction of [Ni(acac)2] (where acac is acetylacetonate) using AlMe3 in the presence of ethene and the phosphite ligand yields the complex [Ni(η2-C2H4){P(OC6H4OMe-2)3}2]. rsc.org

An air-sensitive three-coordinate nickel(0) complex, [Ni{P(OC6H4OMe-2)3}3], can be generated in solution. rsc.org This is achieved by reacting either [Ni(cod)2] (where cod is cycloocta-1,5-diene) or the aforementioned ethene complex with an excess of the this compound ligand. rsc.org The catalytic activity of these nickel complexes has been explored, with findings suggesting that the methoxy groups may inhibit catalysis through a combination of steric hindrance and weak coordination of the ether oxygen. rsc.org

Table 2: Synthesized Nickel(0) Complexes with this compound

| Complex Formula | Synthesis Method | Properties |

|---|---|---|

| [Ni(η2-C2H4){P(OC6H4OMe-2)3}2] | Reduction of [Ni(acac)2] with AlMe3 in the presence of ethene and ligand. rsc.org | Stable complex. rsc.org |

Gold(I) Coordination Complexes

A series of two-coordinate gold(I) halide complexes with this compound, denoted as [Au{P(OC6H4OMe-2)3}X] where X can be Cl, Br, or I, have been synthesized and characterized. qut.edu.au These complexes are prepared through the reaction of the corresponding gold(I) halide with the phosphite ligand. Structural analysis confirms a linear coordination geometry around the gold center in these compounds. qut.edu.au The stability of these complexes is enhanced by intramolecular interactions between the methoxy oxygen atoms of the ligand and the gold center. qut.edu.au While other gold(I) phosphite complexes are known to be effective catalysts in reactions like enyne cyclizations, the specific catalytic applications of these particular gold(I) halide complexes with this compound are a subject of ongoing research. researchgate.netrsc.org

Other Transition Metal Systems for Ligand Applications

Beyond platinum, nickel, and gold, this compound can act as a ligand in other transition metal systems. A notable example involves a mixed-metal complex with tin. The reaction of cis-[PtCl2{P(OC6H4OMe-2)3}2] with one or two equivalents of SnCl2 results in the formation of cis-[PtCl(SnCl3){P(OC6H4OMe-2)3}2] or trans-[Pt(SnCl3)2{P(OC6H4OMe-2)3}2], respectively. rsc.org This demonstrates the ligand's ability to support bimetallic structures. The broader application of this compound in forming complexes with other transition metals, such as rhodium or titanium, remains an area for further exploration. acs.orgnih.gov

Structural Analysis of Metal-Phosphite Complexes

The structural analysis of metal complexes containing this compound provides crucial insights into the bonding and conformational behavior of the ligand upon coordination.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction has been instrumental in elucidating the precise molecular structures of several metal complexes of this compound. The crystal structures of the platinum complexes cis-[PtCl2{P(OC6H4OMe-2)3}2] and the cationic species cis-[PtMe(OH2){P(OC6H4OMe-2)3}2][BF4]·CH2Cl2 have been determined. rsc.org Additionally, the structure of the platinum(0) complex [Pt(η-C2H4){P(OC6H4OMe-2)3}2] has been resolved, along with that of the free ligand itself. rsc.org

For the gold(I) halide series, [Au{P(OC6H4OMe-2)3}X] (X = Cl, Br, I), single-crystal X-ray diffraction confirmed the expected linear two-coordination at the gold centers. qut.edu.au These studies provide precise bond lengths and angles, revealing a pronounced variation in P–O bond lengths and O–P–O bond angles upon coordination. rsc.org This variation is consistent with the greater importance of Pt–P π-bonding in the platinum(0) species compared to the platinum(II) species. rsc.org

Table 3: Selected Crystallographically Characterized Complexes

| Complex | Metal Oxidation State | Key Structural Feature |

|---|---|---|

| cis-[PtCl2{P(OC6H4OMe-2)3}2] | Pt(II) | cis geometry confirmed. rsc.org |

| [Pt(η-C2H4){P(OC6H4OMe-2)3}2] | Pt(0) | Shows significant Pt-P π-bonding effects. rsc.orgrsc.org |

| cis-[PtMe(OH2){P(OC6H4OMe-2)3}2][BF4]·CH2Cl2 | Pt(II) | Cationic complex with coordinated water. rsc.org |

Solid-State Conformational Analysis and Intermolecular Interactions

In the solid state, the this compound ligand exhibits a range of conformations when coordinated to a metal center. rsc.org Analysis of the crystal structures shows that a conformation described as anti, gauche, gauche (agg) about the P–O bonds is generally favored. rsc.org However, a gauche, gauche, gauche (ggg) conformation is attainable when steric crowding is absent. rsc.org

A particularly interesting conformational change is observed in the complex cis-[PtMe(OH2){P(OC6H4OMe-2)3}2][BF4]·CH2Cl2. In this structure, intramolecular hydrogen bonding leads to an unusual anti, anti, gauche (aag) conformation. rsc.org Furthermore, weak platinum-oxygen (Pt···O) interactions involving the methoxy groups of the phosphite ligand are observed in these platinum structures. rsc.org Similarly, in the gold(I) halide complexes, the structures are stabilized by significant methoxy-O···Au interactions. qut.edu.au

Catalytic Applications and Mechanistic Investigations of Tris 2 Methoxyphenyl Phosphite Systems

Catalytic Roles in Carbon-Carbon Bond Forming Reactions

The utility of tris(2-methoxyphenyl) phosphite (B83602) as a ligand in major carbon-carbon bond-forming reactions is not extensively reported. While analogous triaryl phosphite ligands have shown significant activity in this area, direct evidence and detailed mechanistic studies for the title compound are not prominent.

Palladium-Catalyzed Cross-Coupling Reactions

There is a notable lack of specific research detailing the application of tris(2-methoxyphenyl) phosphite in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Stille reactions. By contrast, orthopalladated complexes of other bulky triaryl phosphites, like tris(2,4-di-tert-butylphenyl) phosphite, have been shown to be exceptionally active catalysts for Suzuki and Stille biaryl coupling reactions. rsc.org These related systems achieve very high turnover numbers, underscoring the potential of the triaryl phosphite ligand class in this domain. rsc.org However, specific performance data, yields, and substrate scope for catalysts employing this compound are not available.

Hydrocyanation Reactions

Nickel-phosphite complexes are crucial catalysts for the hydrocyanation of alkenes, a large-scale industrial process. tue.nl Mechanistic studies have deeply explored the role of various phosphite ligands in determining catalyst activity and selectivity. tue.nl However, these studies and industrial applications tend to focus on other mono- and bidentate phosphite ligands. There are no specific reports detailing the use or efficacy of this compound in nickel-catalyzed hydrocyanation reactions.

Mechanistic Pathways and Catalytic Cycle Elucidation

Understanding the mechanistic details of a catalytic system is paramount for its optimization and the development of new reactions. The following sections explore the mechanistic aspects of catalysis involving this compound.

Ligand Exchange Dynamics in Catalytic Cycles

Studies on platinum(II) complexes of this compound have provided insights into its coordination chemistry. Research has shown that this phosphite ligand can form stable complexes with platinum, and the dynamics of ligand exchange can be influenced by the nature of the other ligands present in the coordination sphere. For instance, the reaction of cis-[PtCl₂(P(OC₆H₄OMe-2)₃)₂] with tin(II) chloride leads to the formation of cis-[PtCl(SnCl₃){P(OC₆H₄OMe-2)₃}₂] or trans-[Pt(SnCl₃)₂{P(OC₆H₄OMe-2)₃}₂], demonstrating the influence of the incoming ligand on the geometry and composition of the resulting complex.

The rate of ligand exchange in palladium(II) complexes, which are often used as models for the more reactive platinum(II) systems, can provide valuable information about the catalytic cycle. nih.gov While specific kinetic data for ligand exchange of this compound in catalytically relevant palladium complexes are not extensively reported, the general principles of ligand substitution at square-planar d⁸ metal centers are well-established. The rate of substitution is influenced by the steric bulk and electronic properties of both the entering and leaving ligands, as well as the ancillary ligands on the metal center.

Transition State Analysis in Phosphite-Mediated Catalysis

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating reaction mechanisms and understanding the structures and energies of transition states. nih.gov Such studies can provide a detailed picture of the bond-making and bond-breaking processes that occur during a catalytic reaction.

Spectroscopic and Conformational Studies of Tris 2 Methoxyphenyl Phosphite

Molecular Conformation and Stereochemistry

The three-dimensional structure of tris(2-methoxyphenyl) phosphite (B83602) is not static but exists as a dynamic equilibrium of various conformers. This complexity arises from the rotational freedom around the phosphorus-oxygen (P-O) and aryl-oxygen (C-O) bonds.

Analysis of P-O Bond Rotational Isomers (e.g., anti, gauche, gauche; ggg; aag)

The orientation of the three 2-methoxyphenyl groups relative to the phosphorus lone pair is defined by the torsional angles of the P-O bonds. These rotations give rise to several possible isomers, commonly described using the terms anti (a) and gauche (g). Research on platinum complexes incorporating tris(2-methoxyphenyl) phosphite has shed light on its conformational preferences. rsc.orgresearchgate.net

In the solid state, the phosphite ligand displays a range of conformations. The anti, gauche, gauche (agg) conformation appears to be generally favored. rsc.orgresearchgate.net However, in environments with minimal steric crowding, the more symmetric gauche, gauche, gauche (ggg) conformation is attainable. rsc.orgresearchgate.net The specific conformation adopted can be influenced by interactions within the molecule or with other molecules in the crystal lattice. For instance, in a specific cationic platinum complex, an unusual anti, anti, gauche (aag) conformation is observed, driven by intramolecular hydrogen bonding. rsc.orgresearchgate.net This variability demonstrates the ligand's ability to adapt its shape to different chemical environments.

Intramolecular Hydrogen Bonding and Steric Effects on Conformation

Furthermore, weak intramolecular hydrogen bonds can stabilize certain conformations. rsc.orgresearchgate.net In metal complexes, interactions between the methoxy (B1213986) oxygen atoms and the metal center have been observed, which can lock the ligand into a specific geometry. rsc.orgresearchgate.net In one documented platinum complex, intramolecular hydrogen bonding was found to be the reason for the adoption of the rare aag conformation. rsc.orgresearchgate.netunical.it These subtle, non-covalent interactions are critical in dictating the precise stereochemistry of the ligand when coordinated to a metal.

Advanced Spectroscopic Characterization

Spectroscopic techniques are essential tools for elucidating the structure and bonding of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei within the molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

A study on copper-catalyzed reactions provided ¹H and ¹³C NMR data for this compound. core.ac.uk The proton NMR spectrum shows a characteristic singlet for the methoxy protons and complex multiplets for the aromatic protons.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) | Assignment |

|---|---|---|---|

| ¹H NMR | 2.27 | s | -OCH₃ |

| 7.08 | t, J=6.0 Hz | Aromatic CH | |

| 7.18 | t, J=7.5 Hz | Aromatic CH | |

| (not specified) | d, J=9.0 Hz | Aromatic CH | |

| ¹³C NMR | (Data not fully specified in source) |

Source: Adapted from a study on copper-catalyzed Suzuki-Miyaura coupling. core.ac.uk

³¹P NMR is especially powerful for studying phosphorus-containing compounds. While specific data for the free ligand was not available in the searched literature, studies on its platinum complexes extensively use ³¹P NMR to characterize the coordination environment. researchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Data Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are sensitive to the types of bonds present and their geometric arrangement. The spectra of this compound are characterized by vibrations of the P-O-C linkage, the aromatic rings, and the methyl groups.

While a detailed analysis for the free ligand is not prevalent in the searched literature, IR spectroscopy is frequently used alongside NMR to characterize its metal complexes. researchgate.netresearchgate.netresearchgate.net For example, the IR spectra of novel phosphite-based cathode materials and various platinum complexes containing phosphite ligands have been reported, demonstrating the utility of this technique in identifying key functional groups and understanding bonding changes upon coordination. researchgate.netresearchgate.net

Steric Parameters: Tolman Cone Angle Determinations

The steric bulk of a phosphine (B1218219) or phosphite ligand is a critical parameter that influences its coordination chemistry and the reactivity of its metal complexes. This is quantitatively described by the Tolman cone angle (θ). The cone angle is a measure of the solid angle occupied by the ligand at a standard metal-phosphorus distance.

While a specific Tolman cone angle for this compound was not explicitly found in the reviewed literature, the concept is widely applied to similar ligands. For comparison, the Tolman cone angle for the related ligand PPh₂(Fc) was determined to be 169°. researchgate.net The presence of the ortho-methoxy groups in this compound would suggest a significant cone angle, influencing the number of ligands that can coordinate to a metal center and the accessibility of that center to substrates in catalytic reactions. The varied conformations (agg, ggg, aag) adopted by the ligand imply that its effective cone angle may be flexible, adapting to the steric demands of the coordination sphere. rsc.orgresearchgate.net

Theoretical and Computational Investigations of Tris 2 Methoxyphenyl Phosphite

Density Functional Theory (DFT) Applications

DFT has become a standard tool for examining the electronic structure, bonding, and energetics of molecules, providing insights that are often complementary to experimental data.

Electronic Structure and Bonding Analysis

The electronic character of Tris(2-methoxyphenyl) phosphite (B83602) is defined by the phosphorus(III) center and the three electronically distinct 2-methoxyphenyl substituents. The phosphorus atom possesses a lone pair of electrons, making it a σ-donor. Simultaneously, the P-O σ* antibonding orbitals can accept electron density from metal d-orbitals, imparting π-acceptor character. This dual electronic nature is fundamental to its role as a ligand.

The presence of the ortho-methoxy groups significantly influences the electronic properties compared to the unsubstituted analogue, triphenyl phosphite. The methoxy (B1213986) group is electron-donating through resonance and electron-withdrawing through induction. The net effect of these substitutions on the phenyl rings alters the electron density at the phosphorus center and modifies the energy and character of the P-O bonds. A detailed DFT analysis would quantify these effects through population analysis (e.g., Mulliken, NBO) to determine atomic charges and orbital contributions. Such an analysis would reveal the precise electron-donating and π-accepting capabilities of the ligand, which are critical for its coordination chemistry and catalytic activity. While specific data for Tris(2-methoxyphenyl) phosphite is scarce, studies on related phosphite ligands demonstrate that ortho-substituents can sterically and electronically tune the ligand's properties. acs.org

Frontier Molecular Orbital (FMO) Calculations

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. For a phosphite ligand, the HOMO is typically centered on the phosphorus lone pair, governing its nucleophilicity and ability to donate to a metal center. The LUMO is generally associated with the P-O σ* antibonding orbitals, which are involved in π-back-bonding with a metal.

The energy gap between the HOMO and LUMO is a key indicator of the ligand's kinetic stability and electronic character. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the methoxy substituents are expected to raise the energy of the HOMO, making the ligand a stronger σ-donor than triphenyl phosphite. The influence on the LUMO energy is more complex and would depend on the interplay of electronic and steric effects.

A representative FMO analysis for a related phosphite, triphenyl phosphite, provides insight into the expected orbital characteristics.

Table 1: Representative Frontier Molecular Orbital Data for Triphenyl Phosphite

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | - | Primarily located on the phosphorus lone pair, indicating σ-donor capability. |

| LUMO | - | Distributed over the P-O σ* antibonding orbitals, indicating π-acceptor capability. |

| HOMO-LUMO Gap | - | Influences ligand reactivity and stability. |

(Note: Specific energy values are not provided as they are highly dependent on the computational method and basis set used. This table is illustrative of the expected characteristics.)

Energetic Profiles of Conformational Isomers

The rotation around the P-O and C-O bonds in this compound gives rise to a complex potential energy surface with multiple conformational isomers. These conformers can have significantly different steric profiles and dipole moments, which in turn affect how the ligand binds to a metal center.

DFT calculations are essential for mapping this potential energy surface and identifying the most stable conformers. For the related triphenyl phosphite, computational studies have identified several stable conformations with C₁, C₃, and other symmetries, with small energy differences between them. acs.org The presence of the ortho-methoxy groups in this compound introduces additional steric hindrance and potential intramolecular interactions (e.g., between the methoxy oxygen and the phosphorus center), which would likely alter the relative energies of the conformers compared to triphenyl phosphite. This can lead to a preference for specific conformations that dictate the ligand's cone angle and its coordination geometry. A dissertation has reported the synthesis of this compound, but a detailed conformational analysis was not included. core.ac.uk

Computational Modeling of Ligand-Metal Interactions

A key area of computational investigation is the interaction of this compound with transition metals. A significant study in this area involves its complexes with platinum(II). bbk.ac.uk Research by Orpen et al. specifically highlights the cis preference of triaryl phosphite ligands in platinum(II) complexes and examines the effect of the metal's oxidation state on the metal-phosphite bonding. bbk.ac.uk

Computational models of such complexes would typically involve geometry optimization of the entire metal-ligand system, followed by an analysis of the bonding. Key parameters that are scrutinized include:

Bond lengths and angles: The Pt-P bond length is a direct indicator of the strength of the interaction.

Bonding energy: The energy required to dissociate the ligand from the metal center.

Electronic structure: How the orbitals of the ligand and metal mix to form the coordination bond. This includes quantifying the relative contributions of σ-donation and π-back-bonding.

These models can explain experimentally observed phenomena, such as why certain isomers (e.g., cis vs. trans) are favored. For this compound, the steric bulk and electronic effects of the ortho-methoxy groups are expected to play a decisive role in determining the structure and stability of its metal complexes.

Prediction of Reactivity and Selectivity in Catalytic Systems

Building on the understanding of ligand-metal interactions, computational modeling can be extended to predict the reactivity and selectivity of catalysts incorporating this compound. By modeling the entire catalytic cycle, including transition states for key steps like oxidative addition, migratory insertion, and reductive elimination, researchers can gain insights into what controls the catalyst's performance.

For example, in cross-coupling reactions, the steric and electronic properties of the phosphite ligand can influence the rate of reductive elimination, which is often the product-forming step. A more electron-donating ligand can increase electron density at the metal center, potentially accelerating this step. Conversely, the steric bulk of the ligand, often quantified by the Tolman cone angle or percent buried volume, can influence the coordination number of the metal and the accessibility of substrates to the catalytic center.

While specific predictive studies for catalytic systems using this compound are not prominent in the literature, the general principles of phosphite ligand effects are well-established. bath.ac.ukrsc.org Computational tools allow for the in silico screening of ligands like this compound for specific catalytic applications by calculating key descriptors and modeling reaction pathways.

Future Research Directions and Potential Applications

Novel Ligand Design Strategies for Enhanced Catalytic Performance

The design and synthesis of chiral phosphine (B1218219) ligands are crucial for developing effective transition-metal-catalyzed asymmetric reactions. tcichemicals.com The performance of a catalyst is dictated by the ligand's ability to create a specific asymmetric environment around the metal center. tcichemicals.com While Tris(2-methoxyphenyl)phosphine itself is an effective ligand, it also serves as a foundational scaffold for designing new, more sophisticated ligands with superior catalytic abilities.

Future strategies are focused on tuning the steric and electronic properties of the phosphine ligand to optimize catalytic activity and selectivity for specific reactions. cymitquimica.comyoutube.com This is achieved through several key approaches:

Substitution Effects: The introduction of additional functional groups onto the aryl rings can dramatically alter the ligand's properties. For example, the related ligand Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), which has additional methoxy (B1213986) groups, is a highly basic phosphine. nih.gov This increased basicity makes it a more efficient organocatalyst for reactions like cyanosilylation and oxa-Michael additions compared to less substituted phosphines. nih.govrsc.orgchemrxiv.org Research into these more electron-rich phosphines demonstrates their superiority in specific catalytic applications, such as the polymerization of diacrylates and diols. rsc.orgchemrxiv.org

Chirality: The development of P-chirogenic ligands, where the phosphorus atom is the stereocenter, is a major area of research. By using phosphine-boranes as intermediates, various optically pure P-chirogenic phosphine ligands can be synthesized more conveniently than through traditional methods. tcichemicals.com These conformationally rigid ligands have shown excellent enantioselectivity in asymmetric catalysis. tcichemicals.com

Solubility and Recyclability: To enhance utility in green chemistry, ligand scaffolds are being modified to improve solubility in environmentally benign solvents or to facilitate catalyst recycling. Sulfonated arylphosphines, for instance, are water-soluble and promote efficient aqueous-phase Heck and Suzuki coupling reactions. researchgate.netorganic-chemistry.org Another strategy involves attaching the phosphine ligand to a polymer support, such as polyisobutylene, which allows the palladium catalyst to be recycled with minimal leaching. rsc.orgrsc.org

Cationic Ligands: A novel approach involves the insertion of a positive charge into the ligand backbone. acs.org This modification, which can be achieved by methylating an indazole group attached to the phosphorus, creates a more electron-poor metal center. acs.org This can enhance catalytic activity in reactions where an electrophilic metal center is beneficial, such as in gold(I) catalysis. acs.org

The following table summarizes the impact of different design strategies on phosphine ligand properties and applications.

| Design Strategy | Modification Example | Resulting Property | Enhanced Application |

| Electronic Tuning | Adding methoxy groups (e.g., TTMPP) | Increased Lewis basicity | Oxa-Michael additions, Cyanosilylation nih.govrsc.org |

| Solubility | Sulfonation of aryl rings | Water solubility | Aqueous-phase cross-coupling organic-chemistry.org |

| Recyclability | Attachment to polymer backbone | Heterogenization of catalyst | Recyclable catalysis, reduced metal leaching rsc.orgrsc.org |

| Cationic Charge | Insertion of a charged group | More electrophilic metal center | Gold(I) catalysis acs.org |

Integration in Advanced Materials Science

The unique tripodal structure of Tris(2-methoxyphenyl)phosphine and its derivatives makes them valuable components in the synthesis of advanced materials with novel properties. nih.gov

A fascinating area of research is the development of "molecular gears." A platinum complex incorporating Tris(2-methoxyphenyl)phosphine exhibits fluxionality, where the different parts of the molecule can undergo rotational motion relative to each other, analogous to the movement of macroscopic gears. nih.gov This property is a direct result of the ligand's specific stereochemistry and its interaction with the metal center. nih.gov

Furthermore, this phosphine is being integrated into functional polymers and hybrid materials:

Microporous Organic Polymers (POPs): Tris(2-methoxyphenyl)phosphine and its derivatives can be used as building blocks for creating three-dimensional, amorphous polymer networks. researchgate.netmdpi.com These POPs possess high surface areas and can act as hosts for palladium catalysts. researchgate.netmdpi.com The resulting materials are highly efficient heterogeneous catalysts for Suzuki-Miyaura coupling reactions, offering good recyclability and low palladium leaching. researchgate.netmdpi.com

Luminescent Materials: Tris(2-methoxyphenyl)phosphine has been used to assemble zero-dimensional organic-inorganic hybrid materials (OIMHs) with manganese bromide. researchgate.net By carefully controlling the synthesis conditions, two different isomeric materials can be produced which exhibit distinct, tunable luminescent properties under UV excitation. researchgate.net

Development of Sustainable Chemical Processes with Tris(2-methoxyphenyl)phosphine Catalysts

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are driving innovation in catalysis. researchgate.net Catalysts based on Tris(2-methoxyphenyl)phosphine and its analogues are central to developing more sustainable chemical processes.

Key strategies include:

Aqueous-Phase Catalysis: Water is an ideal solvent from an environmental and economic perspective. organic-chemistry.org The development of water-soluble phosphine ligands, such as sulfonated derivatives, enables important reactions like Suzuki and Heck couplings to be performed in aqueous media. organic-chemistry.org This reduces the reliance on volatile organic solvents. A Pd(OAc)2/(o-MeOPh)3P system has been successfully used for Suzuki coupling in a DME-H₂O solvent system, demonstrating its compatibility with aqueous conditions. koreascience.kr

Catalyst Recycling: A major challenge in homogeneous catalysis is the separation and reuse of the expensive precious metal catalyst. researchgate.net Immobilizing palladium-phosphine complexes on solid supports is a highly effective solution. Microporous organic polymers containing phosphine units serve as recyclable heterogeneous catalysts that show sustained activity over multiple cycles with minimal metal loss. researchgate.netmdpi.com Similarly, attaching phosphine ligands to soluble polymers allows for catalyst recovery through phase separation techniques. rsc.orgrsc.org These methods not only conserve the precious metal but also minimize product contamination. rsc.orgrsc.orgmdpi.com Electrochemical methods are also being explored for the recovery and in-situ fabrication of palladium-carbon catalysts from solution. acs.org

High-Efficiency Catalysis: The Pd/Tris(2-methoxyphenyl)phosphine system demonstrates high activity in Suzuki-Miyaura cross-coupling reactions, providing excellent yields for a wide range of substrates, including sterically challenging ones. researchgate.netkoreascience.kr High catalyst efficiency, often measured by turnover number (TON), means that very small amounts of palladium are needed, reducing both cost and environmental impact. researchgate.netkoreascience.kr

The table below highlights sustainable approaches using phosphine-based catalysts.

| Sustainability Goal | Approach | Example System | Benefit |

| Green Solvents | Aqueous-phase catalysis | Pd catalyst with sulfonated phosphine ligands | Reduces use of volatile organic compounds organic-chemistry.org |

| Resource Conservation | Immobilization on solid support | Pd@Phosphine-POP | Catalyst recyclability, low Pd leaching researchgate.netmdpi.com |

| Waste Reduction | High-efficiency catalysis | Pd(OAc)₂/Tris(2-methoxyphenyl)phosphine | Low catalyst loading, high turnover numbers researchgate.netkoreascience.kr |

| Metal Recovery | Electrochemical deposition | Pd recovery from solution onto carbon | Recycles palladium from waste streams acs.org |

Computational-Aided Discovery and Optimization of Tris(2-methoxyphenyl)phosphine Catalysts

Computational chemistry has become an indispensable tool for accelerating the design and optimization of catalysts. Instead of relying solely on experimental trial and error, researchers can now use powerful theoretical methods to predict and understand catalyst behavior.

Understanding Reaction Mechanisms: Density Functional Theory (DFT) calculations are used to map out the entire catalytic cycle for complex reactions like the Suzuki-Miyaura coupling. researchgate.netacs.org These studies can determine the energy barriers for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination), providing crucial insights into the reaction mechanism and identifying the rate-limiting steps. researchgate.net

Quantifying Ligand Effects: Computational models can quantify the steric and electronic effects of different phosphine ligands. researchgate.net By calculating descriptors like cone angle (a measure of steric bulk) and ligand binding energies, scientists can build regression models that correlate these properties with catalytic activity. researchgate.netresearchgate.net This allows for the rational design of new ligands with desired characteristics. For example, DFT calculations show that oxidative addition is primarily governed by electronic effects, while subsequent steps are influenced by a mix of steric and electronic factors. researchgate.net

Data-Driven Discovery: A major frontier is the use of machine learning and large-scale computational screening. researchgate.netrsc.org Researchers are building extensive databases, such as the Metal-Phosphine Catalyst Database (MPCD), which contain computed properties for thousands of metal-ligand complexes. rsc.orgrsc.org By applying machine learning algorithms to this data, it's possible to identify an "active ligand space"—a range of properties that are most likely to lead to highly effective catalysts. rsc.orgrsc.org This data-driven approach can predict novel, low-cost ligands for challenging reactions and significantly speed up the discovery process. rsc.orgrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.